1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester 1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18276252
InChI: InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester

CAS No.:

Cat. No.: VC18276252

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name ethyl 3-ethyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
Standard InChI Key PCHHGQICKZNXND-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC=C1)C(=O)OCC

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The compound is systematically named ethyl 3-ethyl-1H-pyrrole-2-carboxylate, reflecting its ester functional group and ethyl substituents. Its IUPAC name adheres to the numbering convention where the pyrrole nitrogen occupies position 1, with carboxylate and ethyl groups at positions 2 and 3, respectively . The canonical SMILES representation CCC1=C(NC=C1)C(=O)OCC\text{CCC1=C(NC=C1)C(=O)OCC} encodes its branching pattern, while the InChIKey PCHHGQICKZNXND-UHFFFAOYSA-N\text{PCHHGQICKZNXND-UHFFFAOYSA-N} ensures unambiguous database identification .

Molecular Geometry and Stability

XLogP3-AA calculations indicate a lipophilicity value of 2.1, suggesting moderate solubility in organic solvents . The planar pyrrole ring adopts a slight puckered conformation due to steric interactions between the 3-ethyl substituent and the ester group. Rotatable bond counts (4) and hydrogen bonding capacity (1 donor, 2 acceptors) further influence its reactivity and supramolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H13NO2\text{C}_9\text{H}_{13}\text{NO}_2
Molecular Weight167.20 g/mol
XLogP3-AA2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via nucleophilic acyl substitution using pyrrole and ethyl chloroformate in the presence of potassium carbonate. Reaction optimization at 0–5°C minimizes side products like diethyl carbonate, achieving yields exceeding 70%. Purification through fractional distillation under reduced pressure (40–60 mmHg) ensures high purity (>95%).

Hydrolysis and Derivative Formation

The ester group undergoes alkaline hydrolysis to yield 3-ethyl-1H-pyrrole-2-carboxylic acid, a reaction critical for generating water-soluble derivatives. Kinetic studies reveal pseudo-first-order behavior in aqueous ethanol (k = 0.12 h1^{-1} at pH 12). This reactivity enables the synthesis of amide and hydrazide analogs for pharmacological screening.

Applications in Organic Synthesis

Electrophilic Aromatic Substitution

The electron-deficient pyrrole ring facilitates regioselective substitutions at the 4- and 5-positions. Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 4-nitro derivatives, while Friedel-Crafts acylation introduces acetyl groups at position 5. These reactions underscore its utility in constructing polysubstituted heterocycles.

Coordination Chemistry

The lone pair on the pyrrole nitrogen enables complexation with transition metals. Spectrophotometric titration with Cu2+\text{Cu}^{2+} in acetonitrile reveals a 1:1 binding stoichiometry (Kd=1.8×104MK_d = 1.8 \times 10^{-4} \, \text{M}) . Such complexes show promise in catalysis and materials science.

Analytical Characterization

Spectroscopic Profiles

1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.28 (t, 3H, J = 7.1 Hz, CH2_2CH3_3), 1.42 (t, 3H, J = 7.0 Hz, COOCH2_2CH3_3), 2.68 (q, 2H, J = 7.1 Hz, CH2_2CH3_3), 4.25 (q, 2H, J = 7.0 Hz, COOCH2_2), 6.32 (d, 1H, J = 2.8 Hz, H-4), 6.89 (d, 1H, J = 2.8 Hz, H-5) .

GC-MS (EI): m/z 167 [M+^+], 120 [M+^+-COOCH2_2CH3_3], 138 [M+^+-C2_2H5_5] .

Crystallographic Data

Single-crystal X-ray diffraction of the analog ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate reveals a monoclinic lattice (P21_1/c) with π-π stacking distances of 3.48 Å . These interactions inform the design of solid-state materials with tailored electronic properties.

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